molecular formula C25H21P B14192985 Methyl-(2,4,6-triphenylphenyl)phosphane CAS No. 881407-19-8

Methyl-(2,4,6-triphenylphenyl)phosphane

Cat. No.: B14192985
CAS No.: 881407-19-8
M. Wt: 352.4 g/mol
InChI Key: PWMRCEDESRAGKB-UHFFFAOYSA-N
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Description

Methyl-(2,4,6-triphenylphenyl)phosphane: is an organophosphorus compound with the molecular formula C25H21P It is characterized by a phosphane group attached to a methyl group and a 2,4,6-triphenylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl-(2,4,6-triphenylphenyl)phosphane typically involves the reaction of a phosphine precursor with a methylating agent. One common method is the reaction of triphenylphosphine with methyl iodide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl-(2,4,6-triphenylphenyl)phosphane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.

    Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.

    Coordination: Transition metals like palladium or platinum are often used in coordination reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphane derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

Methyl-(2,4,6-triphenylphenyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: The compound can be used in the study of biological systems where phosphane derivatives play a role.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which methyl-(2,4,6-triphenylphenyl)phosphane exerts its effects is primarily through its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphane group can donate electron density to the metal, stabilizing the complex and facilitating various chemical transformations. This coordination can influence molecular targets and pathways involved in catalysis and other chemical reactions.

Comparison with Similar Compounds

    Triphenylphosphine: A simpler phosphane compound with three phenyl groups.

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another organophosphorus compound with different substituents.

Uniqueness: Methyl-(2,4,6-triphenylphenyl)phosphane is unique due to its specific structural arrangement, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where other phosphane compounds may not be as effective.

By understanding the properties and applications of this compound, researchers can explore new avenues in chemistry, biology, medicine, and industry, leveraging its unique characteristics for innovative solutions.

Properties

CAS No.

881407-19-8

Molecular Formula

C25H21P

Molecular Weight

352.4 g/mol

IUPAC Name

methyl-(2,4,6-triphenylphenyl)phosphane

InChI

InChI=1S/C25H21P/c1-26-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18,26H,1H3

InChI Key

PWMRCEDESRAGKB-UHFFFAOYSA-N

Canonical SMILES

CPC1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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